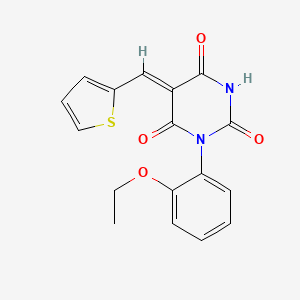
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ETPT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to disrupt the cell cycle by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a low toxicity profile in vitro and in vivo, with no significant adverse effects on normal cells or tissues. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit viral replication and fungal growth. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity, high potency, and broad-spectrum activity against cancer, viruses, and fungi. However, 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione also requires further optimization and characterization to fully understand its mechanism of action and therapeutic potential.
Direcciones Futuras
There are several future directions for 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of novel 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved solubility, pharmacokinetics, and therapeutic efficacy. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also be used as a lead compound for the discovery of new anticancer, antiviral, and antifungal agents. Further studies are needed to elucidate the mechanism of action of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also be tested in animal models to evaluate its safety and efficacy in vivo. Overall, 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic applications.
Métodos De Síntesis
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene and ethyl cyanoacetate, followed by cyclization and oxidation. The yield of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
(5Z)-1-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-23-14-8-4-3-7-13(14)19-16(21)12(15(20)18-17(19)22)10-11-6-5-9-24-11/h3-10H,2H2,1H3,(H,18,20,22)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEQKCQLCQRCDK-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)
![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)
